molecular formula C12H17N5O4 B1676893 n6-Ethyladenosine CAS No. 14357-08-5

n6-Ethyladenosine

Numéro de catalogue B1676893
Numéro CAS: 14357-08-5
Poids moléculaire: 295.29 g/mol
Clé InChI: SHXVYOLWYFZWKE-WOUKDFQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N6-Ethyladenosine is a modified form of adenosine . It is involved in various biological processes, especially in the regulation of gene expression .


Synthesis Analysis

N6-methyladenosine (m6A) is one of the epigenetic modifications of RNA. The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules . This posttranscriptional RNA modification is reversible and regulated by methyltransferase “writers” and demethylase “erasers” .


Molecular Structure Analysis

N6-methyladenosine refers to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH (R = G/A and H = A/C/U) .


Chemical Reactions Analysis

The global dynamics in a variety of biological processes can be revealed by mapping transcriptional m6A sites . The identification of m6A sites is mainly carried out by experiment and prediction methods, based on high-throughput sequencing and machine learning model respectively .


Physical And Chemical Properties Analysis

According to PubChem, the molecular weight of n6-Ethyladenosine is 295.29 g/mol . It has 4 hydrogen bond donor count and 8 hydrogen bond acceptor count .

Applications De Recherche Scientifique

Epitranscriptome Complexity and RNA Metabolism

m6A-LAIC-seq for m6A Epitranscriptome Analysis : This technique revealed nonstoichiometric m6A levels with cell-type specificity and linked alternative polyadenylation (APA) site usage to m6A modifications, highlighting a mechanism for transcriptome complexity and m6A's role in RNA metabolism (Molinie et al., 2016).

m6A Modification and Gene Expression

m6A Modification by METTL3-METTL14 Complex : Identified as crucial for mammalian nuclear RNA m6A methylation, this complex affects RNA stability and translation, underscoring the modification's significance in gene expression regulation (Liu et al., 2013).

Novel RNA Modifications and Their Implications

Discovery of N6-Hydroxymethyladenosine and N6-Formyladenosine : The identification of these modifications expands the understanding of m6A's role in RNA-protein interactions and gene expression regulation, suggesting potential areas of application for N6-Ethyladenosine in studying dynamic RNA modifications (Fu et al., 2013).

Computational Prediction and Analysis

Gene2vec for m6A Site Prediction : Demonstrates the use of deep learning for accurate and robust prediction of m6A sites in mRNA sequences, indicating potential applications for N6-Ethyladenosine in computational biology and bioinformatics (Zou et al., 2018).

m6A and Disease Progression

m6A in Cancer : The modification and its regulatory machinery, including writers, erasers, and readers, have been linked to cancer progression, offering a framework for exploring N6-Ethyladenosine's role in cancer biology and potential therapeutic targets (Wang et al., 2020).

Safety And Hazards

The safety data sheet for N6-Methyladenosine indicates that it should be handled in accordance with good industrial hygiene and safety practice . It is recommended to handle it with adequate ventilation .

Orientations Futures

Research on m6A methylation modification has recently increased due to its important role in regulating cancer progression . In the future, more research is needed to further understand the roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors . Also, the crosstalk between m6A and circular RNAs is a promising area for future research .

Propriétés

IUPAC Name

(2R,3R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXVYOLWYFZWKE-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n6-Ethyladenosine

CAS RN

14357-08-5
Record name ADENOSINE, N-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D56H6D7ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
PD Sattsangi, JR Barrio… - Journal of the American …, 1980 - ACS Publications
It has been shown that the reaction of chloroacetaldehyde with adenosine at pH 4.5 and 37 C that produces the fluo-rescent (-adenosine species will not develop interfering …
Number of citations: 53 pubs.acs.org
BM Chassy, RJ Suhadolnik - Journal of Biological Chemistry, 1967 - Elsevier
… The V,, for N6-methyladenosine and N6-ethyladenosine were so low that … N6-Ethyladenosine. . . . . . . . . . . . . 6. 6-Chloropurine ribonucleoside. … The slight reactivity of N6-ethyladenosine …
Number of citations: 106 www.sciencedirect.com
D Flinkman, Y Hong, J Gnjatovic, P Deshpande… - npj Parkinson's …, 2023 - nature.com
… These proteins included autophagy-related protein 9A (ATG9A) and translational stability regulator YTH N6-ethyladenosine RNA binding protein 3 (YTHDF3). Notably, 77% of the …
Number of citations: 3 www.nature.com
PC Ratsep, NC Mishra, AD Broom - Nucleosides, Nucleotides & …, 1991 - Taylor & Francis
… It is quite interesting, however, that all attempts to carry out the sulfohydrolysis reaction gave rise only to N6-ethyladenosine. The only base in this reaction mixture is pyridine; it came as …
Number of citations: 4 www.tandfonline.com
E Lescrinier, C Pannecouque, J Rozenski… - … Nucleotides & Nucleic …, 1996 - Taylor & Francis
N 6 -ablated adenosine can be synthesized by reduction of the corresponding carboxylic acid amides using Lm. Starting from 2′,3′-O-isopropylidene adenosine, N 6 -ethyladenosine…
Number of citations: 12 www.tandfonline.com
PJM Van Galen, FJJ Leusen, AP Ijzerman… - European Journal of …, 1989 - Elsevier
N 6 -substituted adenosine derivatives can be very potent and selective agonists at A 1 receptors. The N 6 -region is usually described by a general model introduced by Kusachi et al. (J…
Number of citations: 35 www.sciencedirect.com
JW Daly - Purines: pharmacology and physiological roles, 1985 - Springer
… Instead it causes a reversal in activity aRd N6-ethyladenosine is many fold more potent than N6-methyladenosine at both At- and A2-receptors (unpublished data). The simplest …
Number of citations: 22 link.springer.com
RT Borchardt, D Kuonen, JA Huber… - Molecular …, 1982 - Citeseer
In order to define the structure-activity relationships for the binding of S-adenosyl-L-homocysteine(AdoHcy) to protein carboxy-O-methyltransferse(PCM; EC 2. 1.1. 24), a series of …
Number of citations: 12 citeseerx.ist.psu.edu
B Singer - Progress in nucleic acid research and molecular …, 1975 - Elsevier
… The products of ethylation by Et,SO, and EtMS in neutral aqueous solution (pH 6-7.3) were isolated and found to be 1-ethyladenosine, N6-ethyladenosine and 7-ethyladenosine. Up to …
Number of citations: 612 www.sciencedirect.com
A Yamazaki, I Kumashiro… - The Journal of Organic …, 1968 - ACS Publications
… sine (X), and 2-methyl-N6-ethyladenosine (XI) as the analogs of VIII were synthesized by … 2',3'-0-Isopropylidene-2-methyl-N6-ethyladenosine (VII).— The crude III obtained from 4 g of …
Number of citations: 18 pubs.acs.org

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